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Abstract
CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a

non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Emerging research has

identified YES1 as a targetable oncogene in various cancers, particularly those harboring YES1

gene amplification.[4] This technical guide provides an in-depth analysis of CH6953755,

focusing on its mechanism of action, its impact on the tumor microenvironment (TME), and the

experimental validation of its anti-tumor effects. The core of its mechanism involves the

disruption of the YES1-YAP-TEAD signaling axis, which leads to decreased tumor cell

proliferation.[4] Furthermore, evidence suggests that YES1 signaling contributes to an

immunosuppressive TME by promoting the infiltration of regulatory T cells (Tregs), indicating

that CH6953755 may also exert immunomodulatory effects.[5] This document synthesizes key

preclinical data, details relevant experimental protocols, and visualizes the critical signaling

pathways to provide a comprehensive resource for professionals in oncology and drug

development.

Introduction to CH6953755 and its Target, YES1
YES1, a member of the SRC family of kinases, is involved in critical cellular processes,

including proliferation, survival, and invasion.[5][6] In several cancer types, such as

esophageal, lung, and breast cancer, amplification and overexpression of the YES1 gene have
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been identified as oncogenic drivers.[4][6] High YES1 expression is often associated with poor

prognosis and resistance to certain targeted therapies.[5][7]

CH6953755 was developed as a highly selective inhibitor of YES1 kinase activity.[4] It

represents a targeted therapeutic strategy for patient populations with tumors characterized by

YES1 amplification. Preclinical studies have demonstrated its ability to induce anti-tumor

activity both in vitro and in vivo in YES1-amplified cancer models.[1][8]

Mechanism of Action: The YES1-YAP-TEAD
Signaling Axis
The primary mechanism through which CH6953755 exerts its anti-tumor effect is by inhibiting

the kinase activity of YES1. This action directly impacts downstream signaling pathways critical

for cancer cell proliferation and survival.

Inhibition of YES1 Autophosphorylation: CH6953755 prevents the autophosphorylation of

YES1 at tyrosine residue 426 (Tyr426).[1][8] This phosphorylation event is crucial for the

upregulation of YES1's enzymatic activity.

Regulation of YAP1 Activity: A key downstream effector of YES1 is the Yes-associated

protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo

signaling pathway.[4][7] YES1 kinase activity regulates YAP1 by controlling its translocation

into the nucleus and its serine phosphorylation.[1][4]

Suppression of TEAD-Mediated Transcription: Once in the nucleus, YAP1 binds to TEAD

(TEA Domain) family transcription factors, forming a complex that drives the expression of

genes promoting cell proliferation and inhibiting apoptosis.[2][9] By inhibiting YES1,

CH6953755 prevents the nuclear translocation of YAP1, thereby suppressing TEAD-

mediated transcriptional activity.[1][2]
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Caption: Mechanism of Action of CH6953755.

Impact on the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in tumor

progression and immune evasion.[10][11] Recent studies indicate that YES1 signaling

contributes to creating an immunosuppressive TME.
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High YES1 expression has been correlated with an increased number of tumor-infiltrating

regulatory T cells (Tregs).[5] Tregs are a subset of T cells that suppress the anti-tumor immune

response, thereby allowing cancer cells to evade immune destruction.[10][12] By inhibiting

YES1, CH6953755 has the potential to modulate the TME, possibly by reducing Treg infiltration

or function. This could, in turn, enhance anti-tumor immunity, suggesting a dual mechanism of

action for the compound: direct inhibition of tumor cell growth and indirect promotion of an anti-

tumor immune response.
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Caption: Hypothesized Impact of CH6953755 on the TME.

Quantitative Preclinical Data
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The efficacy of CH6953755 has been quantified in a series of preclinical assays. The data

below is summarized from published studies.

Table 1: In Vitro Activity of CH6953755

Parameter
Value /
Concentration
Range

Cell Lines Effect Citation

IC₅₀ (YES1

Kinase)
1.8 nM -

Potent inhibition

of YES1

enzymatic

activity

[1][2][3]

Cell Growth

Inhibition

0.001 - 1 µM (4-

day incubation)

YES1-amplified

cancer cell lines

Inhibition of cell

proliferation
[2]

p-YES1 (Tyr426)

Inhibition

0.001 - 1 µM (2-

hour incubation)

KYSE70 (YES1-

amplified)

Prevention of

YES1

autophosphorylat

ion

[1][2]

TEAD Reporter

Activity
0.1 - 3 µM

KYSE70, RERF-

LC-AI

Suppression of

YAP1/TEAD

transcriptional

activity

[2]

Table 2: In Vivo Activity of CH6953755
Parameter Dosage Animal Model Effect Citation

Anti-tumor

Efficacy

60 mg/kg/day

(oral, 10 days)

Xenograft

(YES1-amplified

tumors)

Selective anti-

tumor activity
[1][2]

Target

Engagement

7.5 - 60 mg/kg

(oral)

Xenograft

(YES1-amplified

tumors)

Dose-dependent

suppression of p-

YES1 (Tyr426) in

tumors

[2]
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Experimental Protocols
The following sections describe representative protocols for the key experiments used to

characterize the activity of CH6953755.

Disclaimer: These are generalized protocols based on standard laboratory methods. For exact

experimental details, refer to the primary literature, specifically Hamanaka N, et al. Cancer Res.

2019.[1]

Cell Proliferation Assay (CellTiter-Glo®)
This assay determines cell viability by quantifying ATP, which indicates the presence of

metabolically active cells.[2][13]

Workflow:

Caption: Workflow for CellTiter-Glo® Viability Assay.

Methodology:

Cell Plating: Seed cancer cells (e.g., KYSE70) in a 96-well, opaque-walled plate at a

predetermined density and allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of CH6953755 or vehicle control

(DMSO).

Incubation: Incubate plates for a specified period (e.g., 96 hours) under standard cell culture

conditions (37°C, 5% CO₂).

Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to

each well in a volume equal to the culture medium.[14]

Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell

lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[14]

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to

the number of viable cells.
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Western Blot for Phospho-YES1
This technique is used to detect the phosphorylation status of YES1 in response to CH6953755
treatment.

Methodology:

Cell Treatment & Lysis: Culture cells to ~80% confluency, then treat with CH6953755 for the

desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer

supplemented with protease and phosphatase inhibitors.[6]

Protein Quantification: Determine protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer and

separate by size using SDS-polyacrylamide gel electrophoresis. Transfer proteins to a PVDF

membrane.[6]

Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum

Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific

antibody binding.[15]

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody

specific for phospho-YES1 (e.g., p-Tyr426 or the human equivalent p-Tyr537).[16]

Subsequently, wash the membrane and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and

visualize the signal using a digital imager.[15] The membrane should be stripped and re-

probed for total YES1 and a loading control (e.g., GAPDH) for normalization.

In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of CH6953755 in a living organism.

Methodology:
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Cell Implantation: Subcutaneously inject a suspension of YES1-amplified cancer cells (e.g., 3

x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[17]

Randomization and Treatment: Randomize mice into treatment and control groups.

Administer CH6953755 orally at the desired dose (e.g., 60 mg/kg/day) or vehicle control for

the specified duration.[2]

Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week

and calculate tumor volume using the formula: (Width² x Length) / 2.[17]

Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time

points post-dosing to analyze target engagement (e.g., levels of p-YES1) via Western blot or

immunohistochemistry.

Conclusion
CH6953755 is a promising, selective YES1 kinase inhibitor with a clear mechanism of action

and demonstrated preclinical efficacy in YES1-amplified cancers. Its ability to disrupt the

oncogenic YES1-YAP-TEAD signaling pathway provides a direct anti-proliferative effect on

tumor cells. Furthermore, its potential to modulate the tumor microenvironment by impacting

Treg infiltration suggests a multi-faceted anti-tumor activity. The data and protocols presented

herein provide a foundational guide for further research and development of CH6953755 and

other YES1-targeted therapies. Continued investigation into its immunomodulatory effects and

its efficacy in combination with immunotherapies is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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